alpha-Methyl-(3-benzyloxy)benzyl alcohol
Overview
Description
alpha-Methyl-(3-benzyloxy)benzyl alcohol is an organic compound with the molecular formula C15H16O2. It belongs to the family of phenylpropanoids and is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethanol moiety.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, which can potentially affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (22829) suggests that it may have good bioavailability .
Result of Action
The compound’s potential interactions with various enzymes and receptors could lead to a range of cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-(3-(Benzyloxy)phenyl)ethanol. For instance, the compound is known to be stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-Methyl-(3-benzyloxy)benzyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of 1-(3-(Benzyloxy)phenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
alpha-Methyl-(3-benzyloxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-(Benzyloxy)phenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 1-(3-(Benzyloxy)phenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: 1-(3-(Benzyloxy)phenyl)ethanone
Reduction: 1-(3-(Benzyloxy)phenyl)ethane
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
alpha-Methyl-(3-benzyloxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Benzyloxy)phenyl)ethanol
- 1-(2-(Benzyloxy)phenyl)ethanol
- 1-(3-(Methoxy)phenyl)ethanol
Uniqueness
alpha-Methyl-(3-benzyloxy)benzyl alcohol is unique due to the specific positioning of the benzyloxy group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(3-phenylmethoxyphenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10,12,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTSJUPGQORXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640997 | |
Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320727-36-4 | |
Record name | 1-[3-(Benzyloxy)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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